molecular formula C14H16N4O2 B5802291 N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea CAS No. 957310-41-7

N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea

Cat. No.: B5802291
CAS No.: 957310-41-7
M. Wt: 272.30 g/mol
InChI Key: ICZDJBFASIQCAZ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is a synthetic small molecule featuring a pyrazole core linked to a phenylacetyl moiety via a urea bridge. This structure is of significant interest in medicinal chemistry and chemical biology research. The urea functional group is a well-known pharmacophore that often contributes to strong and selective binding to biological targets through its ability to form multiple hydrogen bonds. Compounds with pyrazole-urea scaffolds are frequently investigated for their potential to modulate various enzyme and receptor activities. Published studies on analogous structures show that such molecules are explored as inhibitors for kinases like p38α Mitogen-Activated Protein Kinase (MAPK), a target relevant in inflammation research . Other research avenues for similar urea-based compounds include their development as potent and thermoneutral antagonists for the TRPV1 (Transient Receptor Potential Vanilloid 1) receptor, a target for pain and nociception studies , or as inhibitors for soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids . Researchers are encouraged to evaluate this specific compound's utility in their respective assays and biological models to elucidate its unique mechanistic profile and research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-[(1-methylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-10(19)12-4-3-5-13(6-12)17-14(20)15-7-11-8-16-18(2)9-11/h3-6,8-9H,7H2,1-2H3,(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZDJBFASIQCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NCC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501186026
Record name N-(3-Acetylphenyl)-N′-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957310-41-7
Record name N-(3-Acetylphenyl)-N′-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957310-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Acetylphenyl)-N′-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501186026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of 3-acetylphenyl isocyanate with 1-methyl-1H-pyrazol-4-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: N-(3-acetylphenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The compound can be reduced at the acetyl group to form alcohol derivatives.

    Substitution: The aromatic ring in the 3-acetylphenyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed under controlled conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been explored for various scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Studied for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: Used as a tool compound to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interact with cellular receptors, leading to downstream signaling pathways that result in its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrazole Moieties

a) N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbonyl)-N'-(2,6-dimethylphenyl)thiourea
  • Core Structure : Thiourea (C=S vs. C=O in urea).
  • Substituents : Chloro, methyl, and phenyl groups on the pyrazole ring; 2,6-dimethylphenyl on the thiourea.
  • Key Differences :
    • Replacement of urea with thiourea reduces hydrogen-bonding strength but increases lipophilicity.
    • The bulky 2,6-dimethylphenyl group may sterically hinder target binding compared to the acetylphenyl group in the target compound.
  • Applications : Structural studies highlight its crystalline packing and intermolecular interactions, suggesting utility in solid-state chemistry .
b) 2-Amino-5-[(1-methylcyclopropyl)sulfamoyl]-N-[(1-methylpyrazol-4-yl)methyl]benzamide (31b)
  • Core Structure : Benzamide (amide vs. urea).
  • Substituents : 1-Methylpyrazol-4-ylmethyl group (shared with the target compound).
  • Key Differences :
    • The amide group offers less hydrogen-bonding versatility than urea.
    • A sulfamoyl group and cyclopropyl ring introduce distinct electronic and steric effects.
  • Applications : Acts as a DNA-damage repair enzyme inhibitor, demonstrating the pyrazole group’s role in targeting enzymatic active sites .
c) Naphthyridine Carboxamides ()
  • Core Structure : 2,7-Naphthyridine carboxamide.
  • Substituents : 1-Methyl-1H-pyrazol-4-yl group (shared with the target compound).
  • Key Differences :
    • The naphthyridine core replaces the urea, enabling π-π stacking interactions.
    • IC50 values (e.g., 0.25–1.03 µM for Fascin inhibition) suggest potent bioactivity.
  • Applications : Cancer therapy via Fascin protein inhibition, highlighting the pyrazole’s role in optimizing binding .

Functional Group Modifications

a) Urea vs. Thiourea
  • Target Compound: Urea (C=O) provides strong hydrogen-bond donor/acceptor capacity.
b) Acetylphenyl vs. Other Aromatic Groups
  • The 3-acetylphenyl group in the target compound may enhance solubility and target engagement compared to bulkier substituents like 2,6-dimethylphenyl () or quinoxaline ().

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Biological Target Activity/Notes Reference
N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea Urea 3-Acetylphenyl, 1-methylpyrazol-4-ylmethyl Urea Hypothesized kinases N/A (structural analog) -
N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbonyl)-N'-(2,6-dimethylphenyl)thiourea Thiourea Chloro, phenyl, 2,6-dimethylphenyl Thiourea Crystallography studies Solid-state interactions
2-Amino-5-[(1-methylcyclopropyl)sulfamoyl]-N-[(1-methylpyrazol-4-yl)methyl]benzamide Benzamide 1-Methylpyrazol-4-ylmethyl, sulfamoyl Amide DNA repair enzymes Inhibitor activity
2-(3,4-Dichlorobenzyl)-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-6-(piperazin-1-yl)-1,2-dihydro-2,7-naphthyridine-4-carboxamide Naphthyridine 1-Methylpyrazol-4-yl, piperazine Carboxamide Fascin protein IC50 = 0.58 µM

Biological Activity

N-(3-acetylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a urea linkage that connects a 3-acetylphenyl moiety with a 1-methyl-1H-pyrazol-4-ylmethyl group, which may contribute to its diverse pharmacological properties.

The compound has the following chemical characteristics:

  • CAS Number : 957310-41-7
  • Molecular Formula : C13H14N4O
  • Molecular Weight : 242.28 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating enzymatic functions and affecting downstream signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • A431 (epidermoid carcinoma)
  • Jurkat (T-cell leukemia)

The compound's cytotoxic effects are believed to be linked to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Case Studies

  • Study on Antitumor Activity :
    • A study conducted on various cell lines demonstrated that this compound exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin. The mechanism was linked to the induction of oxidative stress in cancer cells.
  • Anti-inflammatory Mechanism :
    • Another investigation revealed that the compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Tables of Biological Activity

Activity Type Cell Line/Model IC50 Value Mechanism
AnticancerA43115 µMInduction of apoptosis
AnticancerJurkat12 µMCell cycle arrest
Anti-inflammatoryLPS-stimulated macrophagesNot specifiedInhibition of TNF-α and IL-6 production

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